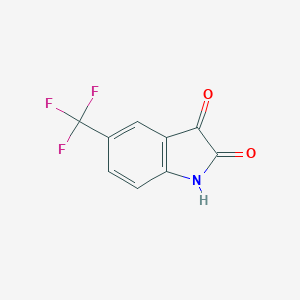

5-(Trifluoromethyl)indoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODYULWWVAMDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493360 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-32-4 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-(Trifluoromethyl)indoline-2,3-dione (CAS: 345-32-4) for Researchers and Drug Development Professionals

Abstract

5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-Trifluoromethylisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Identified by its CAS number 345-32-4, this isatin derivative serves as a crucial building block for the synthesis of novel bioactive molecules. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 5-position enhances the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for developing therapeutic agents with potential anticonvulsant, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological applications, and key experimental protocols relevant to its use in research and drug development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds known for a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[3][4] this compound is a synthetic analog that leverages the unique electronic properties of fluorine to enhance the pharmacological profile of the isatin core. The trifluoromethyl group often improves a drug candidate's metabolic stability and ability to cross biological membranes, which are highly desirable traits in drug discovery.[2] This document consolidates technical data, synthesis protocols, and mechanistic insights to serve as a resource for scientists working with this versatile chemical intermediate.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a white to off-white or pale yellow crystalline solid.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 345-32-4 | [5] |

| Molecular Formula | C₉H₄F₃NO₂ | [5] |

| Molecular Weight | 215.13 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-152 °C | [1] |

| Boiling Point | Approx. 350-360 °C | [1] |

| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione | [8] |

| SMILES | FC(F)(F)C1=CC2=C(NC(=O)C2=O)C=C1 | |

| InChI Key | WODYULWWVAMDCP-UHFFFAOYSA-N | [8] |

Synthesis and Chemical Reactivity

Synthesis Pathway

The industrial preparation of this compound is achieved through multi-step organic synthesis, typically starting from commercially available reagents under anhydrous and inert conditions to ensure high yield and purity.[1] A common and effective method is a variation of the Sandmeyer isatin synthesis, which involves the condensation of 4-trifluoromethylaniline with chloral hydrate, followed by cyclization in the presence of a strong acid.[9]

Caption: General workflow for the synthesis of 5-(Trifluoromethyl)isatin.

Chemical Reactivity

The dicarbonyl functionality and the reactive N-H group of the isatin core make this compound a versatile substrate for various chemical transformations. It readily participates in nucleophilic substitution and cycloaddition reactions, making it a valuable starting material for constructing more complex heterocyclic systems with potential biological activities.[2]

Applications in Research and Drug Development

Overview of Biological Activities

Isatin-based compounds are recognized for their extensive pharmacological profiles.[4] Derivatives of this compound are investigated for a range of therapeutic applications:

-

Anticonvulsant Activity: The isatin scaffold is a known pharmacophore for anticonvulsant agents.[1]

-

Antimicrobial and Antifungal Activity: Fluorinated isatins and their derivatives have demonstrated efficacy against various bacterial and fungal pathogens, including phytopathogens that affect crops.[1][10]

-

Anticancer Activity: Numerous isatin derivatives have been developed as potent anticancer agents, with some advancing to clinical trials.[10] The trifluoromethyl moiety can enhance this activity.

-

Antiviral Activity: Isatin derivatives have shown promise as antiviral agents, including activity against HIV.[3][4]

Proposed Mechanism of Anticancer Action

While the precise signaling pathways for this compound are not fully elucidated, studies on similar fluorinated isatin derivatives suggest a mechanism involving the induction of apoptosis in tumor cells.[10] This process is reportedly mediated by the dissipation of the mitochondrial membrane potential and a subsequent increase in the production of reactive oxygen species (ROS), leading to programmed cell death.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]

- 3. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]

- 6. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 345-32-4 [sigmaaldrich.com]

- 9. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione, a key heterocyclic building block in medicinal chemistry. This compound, also known as 5-(trifluoromethyl)isatin, is integral to the development of novel therapeutic agents due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] This document outlines the predominant synthetic methodology, a detailed experimental protocol, and key characterization data.

Core Synthesis Route: The Sandmeyer Isonitrosoacetanilide Method

The most established and widely cited method for the synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione is a variation of the classic Sandmeyer isatin synthesis.[2][3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired isatin.

The synthesis commences with 4-(trifluoromethyl)aniline, which undergoes a condensation reaction with chloral hydrate and hydroxylamine hydrochloride.[4] This reaction forms the key intermediate, 2-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring makes this substrate particularly suitable for the Sandmeyer method.[3]

In the second and final step, the isolated isonitrosoacetanilide intermediate is subjected to strong acid-catalyzed cyclization. Concentrated sulfuric acid is typically employed to promote an intramolecular electrophilic substitution, leading to the formation of the five-membered ring of the indole system and yielding 5-(trifluoromethyl)-1H-indole-2,3-dione.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-(trifluoromethyl)-1H-indole-2,3-dione. It should be noted that while the synthetic protocol is well-defined in the literature, a specific, consistently reported yield was not found. The yield for the parent (unsubstituted) isatin via this method is reported to be in the range of 71-78%.[7]

| Parameter | Value | Reference(s) |

| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione | N/A |

| CAS Number | 345-32-4 | [8] |

| Molecular Formula | C₉H₄F₃NO₂ | [8] |

| Molecular Weight | 215.13 g/mol | [8] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 246 °C | [1] |

| Purity | >95% (Typical) | [1] |

| Spectroscopic Data | Experimental data not available in searched literature. | N/A |

Detailed Experimental Protocols

The following experimental protocol is adapted from the procedure outlined in Chinese Patent CN102875445A, which details the Sandmeyer synthesis of 5-(trifluoromethyl)isatin.[5]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Intermediate)

-

Reagent Preparation:

-

In a suitable reaction vessel, dissolve chloral hydrate (1.0-1.5 molar equivalents relative to the aniline) in an aqueous solution containing a strong, non-redox active electrolyte salt such as sodium sulfate.[5]

-

In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 molar equivalent) in hydrochloric acid.[5]

-

-

Reaction:

-

To the chloral hydrate solution, add the prepared 4-(trifluoromethyl)aniline solution at room temperature with stirring.[5]

-

Once the mixture is uniform, add hydroxylamine hydrochloride (1.0-5.0 molar equivalents relative to the aniline).[5]

-

Heat the resulting suspension to reflux for a period of 10 to 120 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

-

Work-up:

Step 2: Cyclization to 5-(trifluoromethyl)-1H-indole-2,3-dione

-

Reaction:

-

Work-up and Purification:

-

After the cyclization is complete, carefully pour the reaction mixture onto crushed ice. This will cause the crude 5-(trifluoromethyl)-1H-indole-2,3-dione to precipitate out of the solution.[5]

-

Collect the solid precipitate by filtration and wash it thoroughly with water.

-

Dry the crude product.

-

For final purification, recrystallize the solid from an aqueous ethanol solution (40-95% v/v) to yield the pure 5-(trifluoromethyl)-1H-indole-2,3-dione as a crystalline solid.[5]

-

This comprehensive guide provides the essential details for the synthesis of 5-(trifluoromethyl)-1H-indole-2,3-dione, a valuable compound for further research and development in the pharmaceutical industry. The described Sandmeyer approach is a robust and scalable method for accessing this important synthetic intermediate.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. journals.irapa.org [journals.irapa.org]

- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)isatin: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)isatin, a key building block in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in the development of bioactive molecules.

Nomenclature and Structure

5-(Trifluoromethyl)isatin is a derivative of isatin, an indole dione, with a trifluoromethyl group substituted at the 5-position of the indole ring.

-

IUPAC Name: 5-(trifluoromethyl)-1H-indole-2,3-dione[1]

-

Synonyms: 5-(Trifluoromethyl)indolin-2,3-dione, Trifluoromethyl isatin[2][3]

The structure of 5-(Trifluoromethyl)isatin is characterized by the presence of a trifluoromethyl group (-CF3) at the 5-position of the isatin core. This electron-withdrawing group significantly influences the molecule's chemical properties and biological activity.[8]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Physical Appearance | White to off-white or pale yellow to light brown crystalline solid. | [4][8] |

| Melting Point | 150-152 °C or 246 °C (in acetic acid) | [3][5] |

| Boiling Point | ~350-360 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [5] |

| pKa (Predicted) | 9.48 ± 0.20 | [3][5] |

| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [3] |

Representative Spectroscopic Data (for Isatin Derivatives):

-

Infrared (IR) Spectroscopy: For isatin derivatives, characteristic absorption bands are observed for the N-H stretching (around 3200 cm⁻¹), C=O stretching of the ketone and amide groups (in the range of 1650-1750 cm⁻¹), and C=N stretching for hydrazone derivatives (around 1620 cm⁻¹).[9][10]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of isatin derivatives, the indole NH proton typically appears as a singlet at a downfield chemical shift (around 11 ppm). Protons of the aromatic ring are observed in the characteristic aromatic region (7-8 ppm).[9][11]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbons (C2 and C3) of the isatin ring are typically observed at around 160-180 ppm. The carbon of the trifluoromethyl group would show a characteristic quartet splitting in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. For 5-(Trifluoromethyl)isatin, this would be at an m/z of approximately 215.

Experimental Protocols

The synthesis of 5-(Trifluoromethyl)isatin is most commonly achieved through the Sandmeyer isatin synthesis, starting from 4-(trifluoromethyl)aniline.

Synthesis of 5-(Trifluoromethyl)isatin via Sandmeyer Reaction

This protocol is adapted from a patented synthetic method.[4]

Step 1: Formation of the α-Isonitrosoacetanilide Intermediate

-

Dissolve chloral hydrate in an aqueous solution of a strong electrolyte, such as sodium sulfate, at room temperature.

-

Separately, dissolve 4-(trifluoromethyl)aniline in hydrochloric acid.

-

Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution with stirring.

-

To this mixture, add a solution of hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux for a specified period (e.g., 10-120 minutes).[4]

-

Cool the mixture to room temperature, allowing the isonitrosoacetanilide intermediate to precipitate.

-

Decant the supernatant to isolate the crude intermediate.

Step 2: Cyclization to 5-(Trifluoromethyl)isatin

-

To the residue from the previous step, add an excess of concentrated sulfuric acid.

-

Heat the mixture with stirring (e.g., at 80 °C for 30-300 minutes) to effect cyclization.[4]

-

Pour the reaction mixture onto ice to precipitate the crude 5-(Trifluoromethyl)isatin.

-

Collect the precipitate by filtration.

Step 3: Purification

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 5-(Trifluoromethyl)isatin.[4]

Below is a Graphviz diagram illustrating the general workflow for the synthesis and purification of 5-(Trifluoromethyl)isatin.

References

- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-(TRIFLUOROMETHYL)ISATIN | 345-32-4 [chemicalbook.com]

- 4. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]

- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

Spectroscopic and Synthetic Profile of 5-(Trifluoromethyl)indoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-(Trifluoromethyl)isatin. This compound is a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the following properties[1][2][3][4][5]:

| Property | Value |

| CAS Number | 345-32-4 |

| Molecular Formula | C₉H₄F₃NO₂ |

| Molecular Weight | 215.13 g/mol |

| Appearance | Light brown to brown solid |

| Purity | Typically >95% |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific, publicly available spectra for the parent compound are limited, data for its derivatives and related isatin compounds provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be characteristic.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indoline ring. The trifluoromethyl group at the 5-position will influence the chemical shifts of these protons.

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbonyl carbons are expected to appear in the downfield region of the spectrum.

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group, providing a direct method for confirming its presence.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O functional groups. For derivatives of isatin, the following characteristic peaks have been observed[6][7]:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C=O stretch (ketone and amide): Two strong absorption bands in the region of 1700-1750 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 5-(substituted)indol-2,3-diones, the molecular ion peak is readily observed, and the structure can be confirmed through fragmentation analysis[8]. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 215.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

A general method for the synthesis of 5-substituted isatins involves the cyclization of an appropriate precursor. A patented synthetic method for 5-(Trifluoromethyl)isatin involves the following steps[9]:

-

Reaction of 4-(Trifluoromethyl)aniline: 4-(Trifluoromethyl)aniline is reacted with chloral hydrate and hydroxylamine hydrochloride.

-

Cyclization: The resulting intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield this compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard.

General Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information available in the searched literature regarding the direct involvement of this compound in specific signaling pathways. However, isatin derivatives are known to exhibit a wide range of biological activities, including potential roles as enzyme inhibitors and modulators of cellular processes.

The general workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies.

This guide serves as a foundational resource for researchers working with this compound. While comprehensive spectroscopic data for the parent compound remains to be fully published, the information provided on its derivatives and general methodologies offers a solid starting point for its synthesis, characterization, and further investigation into its biological potential.

References

- 1. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]

- 5. 345-32-4 CAS MSDS (5-(TRIFLUOROMETHYL)ISATIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

The Rising Therapeutic Potential of Trifluoromethylated Isatins: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged heterocyclic motif, has long been a focal point in medicinal chemistry due to its diverse and potent biological activities. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, has emerged as a powerful strategy to enhance the pharmacological properties of isatin derivatives. This technical guide delves into the burgeoning field of trifluoromethylated isatins, summarizing their synthesis, multifaceted biological activities, and mechanisms of action. This document aims to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data to facilitate further research and drug development in this promising area.

Introduction to Trifluoromethylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6][7] The introduction of a trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved therapeutic efficacy.[8][9][10] The unique properties of the CF3 group, such as its high electronegativity and steric bulk, can profoundly influence the biological profile of the parent isatin molecule.[1] This guide provides a detailed overview of the current landscape of trifluoromethylated isatins, with a focus on their therapeutic potential.

Synthesis of Trifluoromethylated Isatins

The synthesis of trifluoromethylated isatins can be achieved through various chemical strategies. A common method involves the cyclization of a precursor molecule containing the trifluoromethylaniline moiety. One such patented method describes the synthesis of 5-trifluoromethyl isatin by dissolving chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt at room temperature, followed by the addition of a mixed liquor of 4-trifluoromethylaniline dissolved in hydrochloric acid. Hydroxylamine hydrochloride is then added, and the mixture is heated for reflux. After cooling, the supernatant is removed, and the residue is cyclized with excessive concentrated sulfuric acid. The resulting precipitate is then recrystallized to yield 5-trifluoromethyl isatin.[11] This method offers the advantages of simple operation, mild reaction conditions, and high product purity.[11]

Diverse Biological Activities of Trifluoromethylated Isatins

Trifluoromethylated isatin derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of trifluoromethylated isatins.[1][12][13][14] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS) in tumor cells.[1] Some derivatives have shown promising activity against a range of cancer cell lines, with some even entering preclinical and clinical trials as anti-angiogenic agents or inhibitors of crucial proteins.[13][14] For instance, certain isatin-based hybrids have demonstrated IC50 values in the micromolar range against cell lines like HepG2, HCT-116, CACO, and MCF-7, comparable or even superior to the standard drug 5-fluorouracil.[13]

Table 1: Anticancer Activity of Trifluoromethylated Isatin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-based sulfonamide 6 | HCT-116 | 3.67 | [15] |

| Spirooxindole-pyrrolidine 23 | MCF-7 | 15.32 | [15] |

| Spirooxindole-pyrrolidine 23 | K562 | 14.74 | [15] |

| Isatin-hydrazone 4j | MCF7 | 1.51 ± 0.09 | [16] |

| Isatin-hydrazone 4k | MCF7 | 3.56 ± 0.31 | [16] |

| Isatin-hydrazone 4e | MCF7 | 5.46 ± 0.71 | [16] |

| Isatin-hydrazone 4e | A2780 | 18.96 ± 2.52 | [16] |

Antiviral Activity

The antiviral potential of isatin derivatives has been extensively documented, and trifluoromethylated analogs are no exception.[8][17][18] These compounds have shown efficacy against a variety of viruses, including influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[17] The mechanism of antiviral action often involves the inhibition of viral replication or key viral enzymes.[18] For example, a series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives displayed significant antiviral activity, with some compounds exhibiting IC50 values in the nanomolar range.[17]

Table 2: Antiviral Activity of Trifluoromethylated Isatin Derivatives

| Compound | Virus | IC50 (µM) | CC50 (µM) | Reference |

| Compound 9 | H1N1 | 0.0027 | >100 | [17] |

| Compound 5 | HSV-1 | 0.0022 | >100 | [17] |

| Compound 4 | COX-B3 | 0.0092 | >100 | [17] |

| Compound 7 | - | - | 315578.68 | [17] |

Antimicrobial and Antifungal Activity

Trifluoromethylated isatins have also demonstrated notable antibacterial and antifungal properties.[1][19][20] The presence of the trifluoromethyl group can enhance the antimicrobial efficacy of the isatin core.[1] For instance, a compound containing a 3-trifluoromethylbenzyl substituent at the N1 position of the isatin ring exhibited significant bactericidal activity against several phytopathogens.[1] The antimicrobial mechanism of isatin derivatives can involve the inhibition of bacterial cell wall synthesis or cell fusion.[5]

Table 3: Antimicrobial Activity of Trifluoromethylated Isatin Derivatives

| Compound | Microorganism | Activity/MIC | Reference |

| Compound 7c | Phytopathogens | Highest antagonistic effect | [1] |

| Compound 5c,e | Phytopathogens | High antagonistic effect | [1] |

| Compound 3c | Staphylococcus aureus (16 µg/mL) | Higher than Amoxicillin | [4][5] |

| Compound 3c | Escherichia coli (1 µg/mL) | Higher than Amoxicillin | [4][5] |

| Compound 25 | MRSA | 0.78 mg/L | [20] |

| Compound 25 | S. aureus | 1.56 mg/L | [20] |

| Compound 25 | B. subtilis | 0.78 mg/L | [20] |

Neuroprotective Effects and Enzyme Inhibition

Beyond their antimicrobial and anticancer activities, trifluoromethylated isatins have shown promise as neuroprotective agents and potent enzyme inhibitors.[21][22][23][24][25][26][27][28][29][30] Isatin itself is an endogenous inhibitor of monoamine oxidase (MAO), particularly MAO-B, and its derivatives have been explored for the treatment of neurodegenerative disorders like Parkinson's disease.[24][25][26][28][29] The trifluoromethyl group can enhance the inhibitory potency and selectivity of these compounds. For example, a series of isatin-based hydrazone derivatives showed potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.[28][29] These compounds also exhibited neuroprotective effects in cellular models by enhancing antioxidant levels and reducing the production of pro-inflammatory cytokines.[28][29] Furthermore, trifluoromethylated isatins have been identified as potent inhibitors of other enzymes, such as caspases and carboxylesterases.[21][22]

Table 4: Enzyme Inhibitory and Neuroprotective Activity of Trifluoromethylated Isatin Derivatives

| Compound | Target Enzyme/Activity | IC50/Ki | Reference |

| Fluorinated pyrrolidinyl sulfonyl isatins | Caspase-3 | up to 30 nM | [21] |

| Fluorinated pyrrolidinyl sulfonyl isatins | Caspase-7 | up to 37 nM | [21] |

| Captopril analog with CF3 | Angiotensin converting enzyme | 3 x 10⁻¹⁰ M | [23] |

| Enalaprilat analogs with trifluoronorvaline/trifluoronorleucine | Angiotensin converting enzyme | 2-6 x 10⁻⁸ M | [23] |

| Isatin-hydrazone IS7 | MAO-B | 0.082 µM | [28][29] |

| Isatin-hydrazone IS13 | MAO-B | 0.104 µM | [28][29] |

| Isatin-hydrazone IS6 | MAO-B | 0.124 µM | [28][29] |

| Isatin-hydrazone IS15 | MAO-A | 1.852 µM | [28][29] |

Experimental Protocols

To facilitate reproducibility and further investigation, this section provides detailed methodologies for key experiments commonly employed in the evaluation of trifluoromethylated isatins.

Synthesis of 5-Trifluoromethyl Isatin

This protocol is based on the method described in patent CN102875445A.[11]

-

Preparation of Reagents:

-

Prepare an aqueous solution of a strong electrolyte inorganic salt (e.g., saturated NaCl solution).

-

Dissolve 4-trifluoromethylaniline in hydrochloric acid to form a mixed liquor.

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve chloral hydrate in the aqueous solution of the strong electrolyte inorganic salt at room temperature.

-

Add the mixed liquor of 4-trifluoromethylaniline to the flask and stir until a uniform suspension is formed.

-

Add hydroxylamine hydrochloride to the mixture.

-

-

Reflux and Cyclization:

-

Heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours).

-

Cool the mixture to room temperature and decant the supernatant.

-

To the residue, add an excess of concentrated sulfuric acid to induce cyclization.

-

-

Purification:

-

Pour the cyclization solution into ice water to precipitate the product.

-

Filter the precipitate and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-trifluoromethyl isatin.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., M-HeLa, HuTu 80) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethylated isatin derivatives in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Antiviral Activity Assay

This protocol outlines a general method for evaluating the antiviral activity of compounds.

-

Cell and Virus Culture:

-

Propagate the host cells (e.g., Vero cells for HSV-1) in a suitable culture medium.

-

Prepare a stock of the virus to be tested.

-

-

Cytotoxicity Assay:

-

Determine the 50% cytotoxic concentration (CC50) of the test compounds on the host cells using the MTT assay as described above.

-

-

Antiviral Assay (Plaque Reduction Assay):

-

Seed the host cells in 24-well plates and allow them to form a confluent monolayer.

-

Infect the cells with a known titer of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubate the plates until viral plaques are visible.

-

-

Plaque Staining and Counting:

-

Fix and stain the cells with a suitable stain (e.g., crystal violet).

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%).

-

Calculate the selectivity index (SI = CC50/IC50).

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by trifluoromethylated isatins, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of anticancer activity of trifluoromethylated isatins.

Caption: General experimental workflow for antiviral screening of trifluoromethylated isatins.

Caption: Simplified signaling pathway for the neuroprotective effects of trifluoromethylated isatins.

Conclusion and Future Directions

Trifluoromethylated isatins represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group has consistently led to the discovery of potent anticancer, antiviral, antimicrobial, and neuroprotective agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the chemical space around the trifluoromethylated isatin scaffold holds immense potential for the discovery of novel and effective therapies for a wide range of human diseases.

References

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SEARCH FOR BIOLOGICAL ACTIVE ISATINS: A SHORT REVIEW | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]

- 11. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 12. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 14. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 21. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Synthesis of a Key Fluorinated Heterocycle: 5-(Trifluoromethyl)indoline-2,3-dione

A Technical Guide for Researchers and Drug Development Professionals on the Discovery and Historical Synthesis of a Promising Scaffold.

Introduction

5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-trifluoromethylisatin, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into the isatin scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the discovery and historical synthetic routes leading to this important molecule, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in the field.

Discovery and Initial Synthesis

The first documented synthesis of this compound is attributed to Piyasena Hewawasam and Nicholas A. Meanwell in their seminal 1994 publication in Tetrahedron Letters. Their work presented a general and regioselective method for the preparation of substituted isatins from anilines. This approach represented a significant advancement over previous methods, offering a more direct and efficient route to compounds like 5-(trifluoromethyl)isatin.

The Hewawasam and Meanwell synthesis commences with the protection of 4-(trifluoromethyl)aniline, followed by a directed ortho-lithiation and subsequent reaction with diethyl oxalate. The resulting α-keto ester is then deprotected and cyclized under acidic conditions to yield the target isatin.

Experimental Protocol: The Hewawasam and Meanwell Synthesis (1994)

A detailed experimental protocol based on the general method described by Hewawasam and Meanwell for a similar analogue is as follows:

-

Protection of the Aniline: To a solution of 4-(trifluoromethyl)aniline in an appropriate solvent, a suitable protecting group, such as pivaloyl chloride, is added in the presence of a base (e.g., pyridine) to form the corresponding N-pivaloyl-4-(trifluoromethyl)aniline.

-

Directed ortho-Lithiation: The protected aniline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong lithium base, typically sec-butyllithium, is added dropwise to effect lithiation at the position ortho to the pivaloyl group.

-

Acylation: Diethyl oxalate is then added to the cooled solution, and the reaction mixture is stirred for a specified time to allow for the formation of the ethyl 2-(N-pivaloyl-2-amino-5-(trifluoromethyl)phenyl)-2-oxoacetate intermediate.

-

Deprotection and Cyclization: The reaction is quenched, and the intermediate is isolated. Subsequent treatment with an acid, such as hydrochloric acid, removes the pivaloyl protecting group and facilitates the cyclization to afford this compound.

Table 1: Quantitative Data for the Hewawasam and Meanwell Synthesis of a Representative Isatin

| Step | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| Protection | Pivaloyl chloride, Pyridine | Room Temperature | 2 h | >95 |

| Lithiation/Acylation | sec-Butyllithium, Diethyl oxalate | -78 | 1 h | 70-85 |

| Deprotection/Cyclization | Hydrochloric acid | Reflux | 4 h | 80-90 |

Note: The yields are representative for the general method and may vary for the specific synthesis of 5-(trifluoromethyl)isatin.

Figure 1: Hewawasam & Meanwell Synthesis Workflow.

Alternative Synthetic Approaches

While the Hewawasam and Meanwell method provided a significant breakthrough, other synthetic routes have also been developed for this compound, often seeking milder conditions or starting from different precursors.

The Sandmeyer-like Synthesis

A notable alternative is a modification of the classic Sandmeyer isatin synthesis, as detailed in Chinese patent CN102875445A. This method avoids the use of organolithium reagents and cryogenic temperatures.

The synthesis begins with the reaction of 4-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product.

Experimental Protocol: Sandmeyer-like Synthesis

-

Formation of Isonitrosoacetanilide: 4-(Trifluoromethyl)aniline is dissolved in a hydrochloric acid solution. To this, an aqueous solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated to reflux to form the 2'-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide intermediate.

-

Cyclization: The isolated intermediate is carefully added to concentrated sulfuric acid at a controlled temperature. The resulting solution is then poured onto ice to precipitate the this compound.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Table 2: Comparison of Synthetic Routes for this compound

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

| Hewawasam & Meanwell | 4-(Trifluoromethyl)aniline | sec-BuLi, Diethyl Oxalate | Cryogenic (-78°C) | High regioselectivity | Harsh reagents, low temperatures |

| Sandmeyer-like | 4-(Trifluoromethyl)aniline | Chloral hydrate, H₂NOH·HCl, H₂SO₄ | Reflux, strong acid | Milder than organolithium route | Use of corrosive strong acid |

| Kaila et al. | 4-(Trifluoromethyl)aniline | s-BuLi, Boc₂O | Cryogenic (-78°C) | Not detailed | Harsh conditions, multi-step |

Figure 2: Sandmeyer-like Synthesis Workflow.

Conclusion

The discovery and subsequent development of synthetic routes to this compound have provided medicinal chemists with a valuable and versatile scaffold. The Hewawasam and Meanwell method marked a pivotal moment, offering a regioselective pathway to this and other substituted isatins. Subsequent methodologies, such as the modified Sandmeyer approach, have provided alternatives with different operational considerations. Understanding the historical context and the various synthetic strategies for this compound is crucial for researchers aiming to design and synthesize novel isatin-based molecules with potential therapeutic applications. The continued exploration of new synthetic methods will undoubtedly further expand the utility of this important fluorinated heterocycle in the ongoing quest for new medicines.

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Trifluoromethyl)isatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)isatin is a fluorinated derivative of isatin that serves as a pivotal building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group at the 5-position of the isatin core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(Trifluoromethyl)isatin, including its structural, physical, and spectral properties. Detailed experimental protocols for the determination of these properties and for its synthesis via the Sandmeyer reaction are also presented.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. The strategic functionalization of the isatin scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for various functional groups, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability. 5-(Trifluoromethyl)isatin, in particular, is a key intermediate in the synthesis of a variety of biologically active compounds. A thorough understanding of its physicochemical properties is therefore essential for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of 5-(Trifluoromethyl)isatin are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄F₃NO₂ | [1][2] |

| Molecular Weight | 215.13 g/mol | [1][2] |

| Appearance | White to off-white or light brown to brown crystalline solid | [3] |

| Melting Point | 150-152 °C, 246 °C (from acetic acid), 297-303°C | [3][4][5] |

| Boiling Point | Approximately 350-360 °C (Predicted) | [3] |

| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 9.48 ± 0.20 (Predicted) | [7] |

Solubility

Spectral Data

Specific spectral data for 5-(Trifluoromethyl)isatin is not available in the public domain based on the conducted searches. For comparative purposes, representative spectral data for the closely related 5-fluoroisatin and the parent compound, isatin, are provided below.

5-Fluoroisatin Spectral Data:

| Parameter | Value | Source(s) |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 11.40 (s, 1H, NH), 7.44 (m, 1H, indole C₄-H), 7.21 (m, 1H, indole C₆-H), 6.94 (m, 1H, indole C₇-H) | [3] |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 177.3, 163.1, 158.6, 138.9, 131.4, 121.8, 117.7, 112.5, 108.1 | [3] |

| IR (KBr) ν (cm⁻¹) | 3238 (NH), 1700, 1668 (C=O) | [3] |

| Mass Spectrum (m/z) | The molecular ion peak for 5-fluoroisatin (C₈H₄FNO₂) would be expected at approximately m/z 165.02. Fragmentation would likely involve the loss of CO. | [10] |

Isatin Spectral Data:

| Parameter | Value | Source(s) |

| ¹H NMR (CDCl₃ & DMSO-d₆) δ (ppm) | Data available in spectral databases. | [11] |

| ¹³C NMR (DMSO-d₆) δ (ppm) | Data available in spectral databases. | [12][13] |

| IR (KBr) ν (cm⁻¹) | Data available in spectral databases. | [14] |

| UV-Vis (DMSO) λmax (nm) | The acceptor isatin shows maximum absorption at 420 nm. | [15] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 5-(Trifluoromethyl)isatin and the determination of its key physicochemical properties.

Synthesis of 5-(Trifluoromethyl)isatin via Sandmeyer Synthesis

The Sandmeyer synthesis is a robust method for the preparation of isatins from anilines. The following protocol is adapted for the synthesis of 5-(Trifluoromethyl)isatin from 4-(Trifluoromethyl)aniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a large round-bottom flask, dissolve chloral hydrate (1.0 eq) in water.

-

Add crystallized sodium sulfate to the solution.

-

Separately, prepare a solution of 4-(trifluoromethyl)aniline (1.0 eq) in water with concentrated hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

-

Heat the mixture to a vigorous boil for approximately 1-2 minutes.

-

Cool the reaction mixture. The isonitrosoacetanilide intermediate will precipitate.

-

Filter the precipitate, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 5-(Trifluoromethyl)isatin

-

In a round-bottom flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50 °C.

-

Slowly add the dried isonitrosoacetanilide intermediate from Step 1, maintaining the temperature between 60-70 °C. Use external cooling if necessary.

-

After the addition is complete, heat the mixture to 80 °C for 10 minutes to complete the cyclization.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

The 5-(Trifluoromethyl)isatin product will precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as acetic acid, to obtain pure 5-(Trifluoromethyl)isatin[4].

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound.

-

Ensure the 5-(Trifluoromethyl)isatin sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (approximately 2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample[16][17][18][19].

Determination of Solubility

This protocol describes a general method for determining the solubility of a compound in various solvents.

-

Add an excess amount of 5-(Trifluoromethyl)isatin to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. An overhead shaker is recommended[20].

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter (e.g., 0.22 µm) is necessary[20].

-

Quantify the concentration of 5-(Trifluoromethyl)isatin in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-established calibration curve.

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the Sandmeyer synthesis of 5-(Trifluoromethyl)isatin.

Caption: Workflow for the Sandmeyer synthesis of 5-(Trifluoromethyl)isatin.

Conclusion

5-(Trifluoromethyl)isatin is a compound of significant interest in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, providing a foundation for its application in research and drug development. While specific spectral and quantitative solubility data remain to be fully elucidated in publicly accessible literature, the provided information on its synthesis and general characteristics, along with experimental protocols, offers a valuable resource for scientists working with this important fluorinated isatin derivative. Further research to fully characterize this compound would be beneficial to the scientific community.

References

- 1. 5-(Trifluoromethyl)isatin | 345-32-4 | FT67199 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 5-(TRIFLUOROMETHYL)ISATIN CAS#: 345-32-4 [m.chemicalbook.com]

- 5. 345-32-4 5-(Trifluoromethyl)isatin AKSci U654 [aksci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 345-32-4 CAS MSDS (5-(TRIFLUOROMETHYL)ISATIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isatin(91-56-5) 13C NMR spectrum [chemicalbook.com]

- 14. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. thinksrs.com [thinksrs.com]

- 20. materialneutral.info [materialneutral.info]

A Technical Guide to 5-(Trifluoromethyl)indoline-2,3-dione: Synthesis, Commercial Availability, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)indoline-2,3-dione, also known as 5-(Trifluoromethyl)isatin. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry, offering unique properties for the development of novel therapeutic agents. This document details its commercial availability, methods of synthesis, and known biological activities of its parent class, providing a crucial resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₄F₃NO₂ and a molecular weight of approximately 215.13 g/mol .[1] The trifluoromethyl group at the 5-position significantly influences the molecule's electronic properties and lipophilicity, which can enhance its metabolic stability and cell permeability, desirable characteristics for drug candidates.

| Property | Value | Reference |

| CAS Number | 345-32-4 | |

| Molecular Formula | C₉H₄F₃NO₂ | [1] |

| Molecular Weight | 215.13 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C |

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. This accessibility makes it a practical starting material for research and development projects.

| Supplier | Purity | Catalog Number Example |

| Sigma-Aldrich | 95% | SY3H3D6827AC |

| ChemShuttle | 95% | 125343 |

| CookeChem | 95% | - |

| Atomax Chemicals Co., Ltd | 95+% | - |

Note: This table is not exhaustive and other suppliers may be available.

Synthesis of this compound

The most common and established method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[2][3][4] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the reaction of an aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid to yield the isatin core.[2][4]

A specific method for the synthesis of 5-(trifluoromethyl)isatin is described in Chinese patent CN102875445A.[5] This procedure involves the reaction of 4-trifluoromethylaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated sulfuric acid.[5]

Experimental Protocol: Adapted Sandmeyer Synthesis

The following is a generalized protocol for the Sandmeyer synthesis of a 5-substituted isatin, which can be adapted for this compound using 4-(trifluoromethyl)aniline as the starting material.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a large reaction vessel, dissolve chloral hydrate (1.1 eq) and a large excess of sodium sulfate in water.

-

Prepare a solution of 4-(trifluoromethyl)aniline (1.0 eq) in water containing hydrochloric acid (1.05 eq).

-

Add the aniline solution to the chloral hydrate solution with vigorous stirring.

-

Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux for a specified time (typically 10-120 minutes) and then cool to room temperature.[5]

-

The precipitated isonitrosoacetanilide intermediate is collected by filtration, washed with water, and dried.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid (or methanesulfonic acid for improved solubility of lipophilic substrates) at a controlled temperature (e.g., 50-70°C).[2]

-

After the addition is complete, the reaction mixture is heated (e.g., to 80°C) for a short period (e.g., 10-300 minutes) to ensure complete cyclization.[2][5]

-

The reaction mixture is then cooled and poured onto crushed ice to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[5]

Potential Biological Activities and Experimental Protocols

While specific, peer-reviewed biological data for this compound is limited, the broader class of isatin derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. The trifluoromethyl substituent is expected to modulate these activities.

Caspase Inhibition

Isatin derivatives are known inhibitors of caspases, a family of cysteine proteases that play a critical role in apoptosis.[6] Inhibition of specific caspases is a therapeutic strategy for various diseases.

This protocol is adapted from methods used for other isatin sulfonamide derivatives.[6]

-

Reagents and Materials: Recombinant human caspase-3, fluorogenic substrate (e.g., Ac-DEVD-AMC), assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, 2 mM DTT), this compound, and a known caspase inhibitor as a positive control (e.g., Ac-DEVD-CHO).

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant caspase-3, and the test compound.

-

Incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader (e.g., λex = 360 nm, λem = 460 nm).

-

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Kinase Inhibition

Isatin derivatives have also been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target in cancer therapy due to its role in angiogenesis.[5][8]

This protocol is based on commercially available kinase assay kits.[8][9]

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, this compound, and a known VEGFR-2 inhibitor as a positive control. A detection reagent such as Kinase-Glo™ is also required.

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase assay buffer, ATP, substrate, and the test compound.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).

-

Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo™ reagent.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antiviral Activity

Derivatives of isatin have shown promise as antiviral agents against a range of viruses.[10][11] For instance, fluorinated isatin derivatives have been evaluated for their ability to inhibit viruses like Hepatitis C Virus (HCV) and SARS-CoV.[12]

This is a general protocol to assess the ability of a compound to protect cells from virus-induced death.

-

Cells and Virus: A suitable cell line (e.g., Vero cells) and the virus of interest are required.

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Infect the cells with a pre-determined amount of virus.

-

Include control wells with uninfected cells, and infected cells without any compound.

-

Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (e.g., 3 days).

-

Assess cell viability using a method such as the MTT assay, where viable cells convert a yellow tetrazolium salt to a purple formazan product.

-

-

Data Analysis: The absorbance is read on a plate reader. The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is determined. A parallel cytotoxicity assay (CC₅₀) without the virus is also performed to determine the compound's toxicity to the cells. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to evaluate the therapeutic window.

Signaling Pathways

Isatin derivatives exert their biological effects by modulating various cellular signaling pathways. In the context of cancer, they have been shown to interfere with pathways that control cell proliferation, survival, and angiogenesis. While specific pathways modulated by this compound have not been definitively elucidated, the known targets of the isatin scaffold, such as caspases and kinases, suggest its potential involvement in critical signaling cascades.

For example, inhibition of VEGFR-2 by an isatin derivative would block the downstream signaling events that promote angiogenesis. This includes the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for endothelial cell proliferation and survival.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for drug discovery. Its trifluoromethyl group offers advantageous physicochemical properties for developing novel therapeutics. While specific biological data for this compound is still emerging, the well-documented activities of the isatin scaffold against key cellular targets like caspases and kinases provide a strong rationale for its further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecule.

References

- 1. This compound , 95% , 345-32-4 - CookeChem [cookechem.com]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety and Handling of 5-(Trifluoromethyl)indoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides comprehensive safety and handling information for 5-(Trifluoromethyl)indoline-2,3-dione (CAS No. 345-32-4), a fluorinated heterocyclic compound with potential applications in pharmaceutical research and development. Due to its cytotoxic nature, strict adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as 5-(Trifluoromethyl)isatin, is a solid organic compound. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 345-32-4 |

| Molecular Formula | C₉H₄F₃NO₂ |

| Molecular Weight | 215.13 g/mol [1] |

| Appearance | Solid[2] |

| Purity | Typically ≥95%[2] |

| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature in a dry, sealed container[2][3] |

| Shipping Temperature | Room Temperature[2] |

| IUPAC Name | 5-(trifluoromethyl)-1H-indole-2,3-dione[2] |

| InChI Key | WODYULWWVAMDCP-UHFFFAOYSA-N[2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07[2] | Warning [2] | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation (Category 2) | GHS07[2] | Warning [2] | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07[2] | Warning [2] | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07[2] | Warning [2] | H335: May cause respiratory irritation.[2] |

Precautionary Statements:

A comprehensive list of precautionary statements should be consulted from the supplier's Safety Data Sheet (SDS). Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Safe Handling and Storage Procedures

Due to its cytotoxic potential, this compound should be handled with the same precautions as other cytotoxic agents.[5]

Engineering Controls:

-

All work with the solid compound or its solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of dust or aerosols.[6]

-

Ensure that a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double gloving is recommended, especially when handling higher concentrations or for prolonged periods.[6]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[7]

-

Lab Coat: A lab coat must be worn and should be buttoned completely.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) should be used.

General Hygiene:

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory.

-

Decontaminate the work area with a suitable cleaning agent after each use.

Storage:

-

Store in a tightly closed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Accidental Release and First Aid Measures

Spill Response:

-

Small Spills: For small spills of the powdered chemical, carefully sweep to avoid generating dust. Alternatively, wet the powder with a suitable solvent and absorb it with an inert material.[9]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using appropriate methods for hazardous solids.

-

All contaminated materials should be collected in a sealed container for hazardous waste disposal.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-